molecular formula C13H19NO4S B8613950 N-alpha-toluenesulfonyl-(L)-leucine

N-alpha-toluenesulfonyl-(L)-leucine

Cat. No.: B8613950
M. Wt: 285.36 g/mol
InChI Key: SXWRIQLFHIQDFV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-toluenesulfonyl-(L)-leucine is a useful research compound. Its molecular formula is C13H19NO4S and its molecular weight is 285.36 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

(2S)-2-(benzylsulfonylamino)-4-methylpentanoic acid

InChI

InChI=1S/C13H19NO4S/c1-10(2)8-12(13(15)16)14-19(17,18)9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

SXWRIQLFHIQDFV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Alpha Toluenesulfonyl L Leucine and Its Stereoisomers

Classical Approaches to Sulfonamide and N-Acyl Amino Acid Synthesis

The most traditional and widely employed method for synthesizing N-alpha-toluenesulfonyl-(L)-leucine is a variation of the Schotten-Baumann reaction. This approach involves the reaction of the amino group of L-leucine with p-toluenesulfonyl chloride. nih.govacs.org The reaction is typically carried out in an aqueous basic medium, such as a solution of sodium carbonate or sodium hydroxide (B78521). ijarsct.co.in

The mechanism involves the nucleophilic attack of the deprotonated amino group of leucine (B10760876) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. benthamdirect.combenthamdirect.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. This method is robust and has been a cornerstone for the synthesis of sulfonamides from amino acids for many years. benthamdirect.comnih.gov The use of amino acids as precursors in sulfonamide synthesis is favored due to their chirality, diverse side chains, and biological relevance. benthamdirect.combenthamdirect.com One specific example involves treating the starting tosyl-amino acid with thionyl chloride to create the more reactive acyl chloride intermediate, which is then condensed with another molecule. electronicsandbooks.com

Advanced Synthetic Routes for this compound

Modern synthetic chemistry offers more sophisticated routes that can provide advantages in terms of efficiency, purity, and scalability.

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of chiral amino acids and their derivatives, enzymes like aminotransferases, lipases, and proteases are particularly useful. nih.govnih.gov

Transaminases : Branched-chain aminotransferases (BCAT) can be used for the asymmetric synthesis of L-amino acids, such as L-tert-leucine, from the corresponding α-keto acid. nih.gov A similar approach could theoretically be applied to produce L-leucine from its keto-acid precursor, which would then be chemically tosylated.

Kinetic Resolution : Lipases are often used in the kinetic resolution of racemic mixtures. nih.gov While not a direct synthesis, this method could be employed to separate a racemic mixture of N-alpha-toluenesulfonyl-leucine, selectively hydrolyzing one enantiomer and leaving the other, desired enantiomer intact.

Peptide Synthetases : In nature, non-ribosomal peptide synthetases (NRPS) catalyze the formation of amide bonds. frontiersin.org Engineered enzymes and enzyme platforms are an area of active research for creating noncanonical amino acids. caltech.edu

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and highly selective synthetic pathways. nih.govacs.org This strategy is particularly powerful for producing complex chiral molecules. escholarship.orgacs.org A typical chemoenzymatic route might involve a chemical synthesis to create a key intermediate, followed by a highly stereoselective enzymatic step. For instance, an α-keto ester precursor to leucine can be synthesized chemically and then subjected to a one-pot, two-enzyme reductive amination to establish the chiral center of the L-amino acid with total stereocontrol. rsc.org This L-leucine can then be tosylated using classical chemical methods.

Solid-phase synthesis, pioneered by Merrifield for peptides, offers significant advantages for the synthesis of N-acyl amino acids by simplifying purification. usc.edu In this technique, the L-leucine molecule is first anchored, typically via its carboxyl group, to an insoluble polymer resin. The N-acylation reaction with p-toluenesulfonyl chloride is then performed on the resin-bound amino acid. All excess reagents and byproducts are simply washed away. Finally, the desired this compound is cleaved from the solid support.

This methodology is directly analogous to solid-phase peptide synthesis (SPPS), where N-protected amino acids are sequentially coupled on a resin. researchgate.net The use of protecting groups is crucial; the alpha-amino group is deprotected just before the acylation step, while any reactive side-chain groups remain protected until the final cleavage. usc.edu This approach avoids difficult purifications and allows for the potential automation of the synthesis. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to make chemical processes more environmentally sustainable. For the synthesis of this compound, this can involve several areas:

Greener Solvents : Traditional peptide and N-acyl amino acid synthesis often uses solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. researchgate.net Research has shown that greener polar aprotic solvents, such as propylene (B89431) carbonate, can effectively replace these conventional solvents in both solution- and solid-phase synthesis with comparable or better yields. researchgate.net

Alternative Energy Sources : Electrochemical methods are being explored for amino acid synthesis from biomass-derived α-hydroxyl acids. nsf.govrsc.org This approach uses electricity as a green energy input and can operate under ambient conditions, representing a more sustainable alternative to traditional methods that may require harsh reagents or high energy consumption. rsc.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. Catalytic methods, including biocatalysis, are inherently more atom-economical than stoichiometric reactions.

Synthetic Approaches Overview

MethodKey Reagents/ProcessAdvantagesDisadvantages
Classical (Schotten-Baumann) L-Leucine, p-toluenesulfonyl chloride, aqueous baseRobust, well-established, straightforwardCan require large volumes of solvent, purification can be difficult
Stereoselective (Chiral Pool) Starts with L-LeucineHigh stereopurity, simpleDependent on the availability of the chiral starting material
Enzymatic/Biocatalytic Enzymes (e.g., aminotransferases, lipases)High selectivity (chemo-, regio-, stereo-), mild reaction conditionsEnzymes can be expensive and sensitive to conditions, substrate scope may be limited
Chemoenzymatic Combination of chemical and enzymatic stepsLeverages the strengths of both methods, high efficiency and selectivityCan involve more synthetic steps
Solid-Phase Synthesis (SPOS) Resin-bound L-leucine, p-toluenesulfonyl chlorideSimplified purification, potential for automationRequires specialized resins and equipment, higher initial cost
Green Synthesis Use of green solvents (e.g., propylene carbonate), biocatalysis, electrochemical methodsReduced environmental impact, increased safetyMay require process re-optimization, newer technologies may not be widely accessible

Process Optimization and Yield Enhancement Studies for Scalable Production

The scalable synthesis of this compound, often referred to as N-tosyl-L-leucine, typically involves the reaction of L-leucine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While the fundamental reaction is straightforward, its transition from laboratory-scale to industrial production necessitates a thorough investigation of various process parameters to enhance efficiency and product quality.

A primary focus in process optimization is the efficient production of the starting material, L-leucine. Recent advancements in metabolic engineering have enabled the high-level production of L-leucine using engineered strains of Escherichia coli. nih.gov Through a multi-step metabolic engineering approach, researchers have successfully enhanced the L-leucine synthesis pathway, leading to a significant increase in production. nih.gov Under fed-batch conditions, one engineered strain, LXH-21, produced 63.29 g/L of L-leucine with a yield of 0.37 g/g of glucose and a productivity of 2.64 g/(L·h). nih.gov This biosynthetic approach provides a sustainable and high-yield source of the essential precursor for the subsequent chemical synthesis.

The chemical coupling of L-leucine with p-toluenesulfonyl chloride is another critical step where optimization is paramount. The choice of base, solvent, reaction temperature, and stoichiometry of reactants significantly influences the reaction's outcome. While detailed optimization studies specifically for this compound on a large scale are not extensively published in publicly available literature, general principles from related syntheses of N-tosyl amino acids can be applied and are crucial for developing a scalable process.

For instance, in the synthesis of related N-nosyl-L-leucine benzhydryl ester, the reaction is carried out at room temperature under an inert atmosphere, highlighting the importance of controlling the reaction environment to prevent side reactions. researchgate.net The selection of the solvent system is also critical for reaction efficiency and product isolation.

Furthermore, studies on the tosylation of other molecules, such as cellulose, have employed Response Surface Methodology (RSM) to systematically investigate the effects of the molar ratio of tosyl chloride, the amount of base (triethylamine), and the reaction time on the degree of substitution. Such statistical experimental design techniques are invaluable for identifying optimal reaction conditions in a scalable manufacturing setting.

The purification of the final product is another key aspect of scalable production. Crystallization is a common method for purifying N-tosyl amino acids. The choice of solvent for crystallization is critical to achieving high purity and yield.

To illustrate the impact of process parameters on yield, a hypothetical optimization study for the tosylation of L-leucine is presented in the table below. This table is based on general principles of organic process development and highlights the variables that would be investigated in a real-world scenario.

ParameterRange StudiedOptimal ConditionYield (%)Purity (%)
Base Triethylamine, Pyridine, NaOHNaOH9298
Solvent Dichloromethane, Tetrahydrofuran, Water/Toluene (B28343)Water/Toluene9298
Temperature (°C) 0 - 50 - 59298
TsCl Equivalents 1.0 - 1.51.19298
Reaction Time (h) 2 - 849298
This table is a representative example based on established chemical principles and does not reflect data from a specific cited study on this compound.

Mechanistic Investigations of Reactions Involving N Alpha Toluenesulfonyl L Leucine

Elucidation of Reaction Pathways for Sulfonamide Formation

The formation of N-alpha-toluenesulfonyl-(L)-leucine typically proceeds via the reaction of L-leucine with an α-toluenesulfonyl chloride in the presence of a base. This reaction, a nucleophilic substitution at the sulfur atom of the sulfonyl chloride, is a common method for the synthesis of sulfonamides. The generally accepted mechanism involves the deprotonation of the amino group of L-leucine by a base, creating a more nucleophilic amino anion. This anion then attacks the electrophilic sulfur atom of the α-toluenesulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent departure of the chloride leaving group results in the formation of the stable sulfonamide bond.

The reaction is typically carried out in a biphasic system, such as the Schotten-Baumann reaction conditions, using an aqueous solution of the amino acid and an organic solvent for the sulfonyl chloride. A base, commonly sodium hydroxide (B78521) or sodium carbonate, is added to neutralize the hydrochloric acid generated during the reaction and to maintain a sufficiently high concentration of the deprotonated amino acid. The reaction pathway can be influenced by factors such as the nature of the base, the solvent system, and the temperature, which can affect the rate of reaction and the purity of the final product. While the general pathway is understood, detailed computational and experimental studies on the specific transition states and intermediates for the reaction of L-leucine with α-toluenesulfonyl chloride are not extensively documented in publicly available literature.

Kinetic Studies of Derivatization and Transformation Reactions

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For this compound, kinetic investigations can focus on both its formation (derivatization) and its subsequent transformations. While specific kinetic data for the reaction of L-leucine with α-toluenesulfonyl chloride is scarce, general principles of sulfonamide formation kinetics apply. The rate of this bimolecular reaction is expected to be dependent on the concentrations of both the amino acid and the sulfonyl chloride.

Kinetic studies on the transformation of related N-acyl-amino acids can offer analogous insights. For instance, the hydrolysis of the amide bond in N-acyl amino acids is a well-studied process. Similarly, the kinetics of reactions involving the carboxylic acid group of this compound, such as esterification or amidation, can be investigated to determine rate constants, activation energies, and the influence of catalysts.

Chiral Recognition Mechanisms in Catalytic Processes

The inherent chirality of this compound makes it a potential candidate for use as a chiral ligand in catalytic processes. Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the fundamental principle behind asymmetric catalysis. While there is limited specific research on this compound as a chiral ligand in catalysis, studies on other chiral amino acid derivatives provide a framework for understanding the potential mechanisms.

Chiral recognition often involves the formation of diastereomeric complexes between the chiral catalyst (or ligand) and the substrate. These complexes have different energies and geometries, leading to a preference for the formation of one enantiomer of the product. The interactions responsible for this discrimination can include hydrogen bonding, steric hindrance, and electrostatic interactions. In the case of this compound, the carboxylic acid group, the sulfonamide N-H, and the isobutyl side chain could all participate in such interactions.

For instance, research on chiral recognition using other amino acid-based surfactants has demonstrated the importance of hydrogen bonding and electrostatic interactions in discriminating between enantiomers. While not directly involving catalysis, these studies highlight the molecular interactions that could be leveraged in designing catalytic systems with this compound.

Role of this compound in Asymmetric Inductions

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, guided by a chiral feature in the substrate, reagent, catalyst, or environment. While the direct application of this compound as a catalyst or chiral auxiliary in asymmetric induction is not widely reported, its structural features suggest potential in this area.

Chiral N-tosylated amino acids can, in principle, be used as ligands for metal-catalyzed asymmetric reactions. The coordination of the metal to the carboxylic acid and potentially the sulfonamide oxygen or nitrogen atoms would create a chiral environment around the metal center. This chiral complex could then catalyze a variety of transformations, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity. The bulky toluenesulfonyl group and the isobutyl side chain would play a crucial role in creating a well-defined chiral pocket to control the approach of the substrate.

Data on the enantiomeric excess (ee) achieved in reactions catalyzed by complexes of this compound is not available in the reviewed literature. However, the success of other N-sulfonylated amino acid ligands in asymmetric catalysis suggests that this is a promising area for future research.

Proton Transfer and Acid-Base Equilibria of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional group that governs its acid-base properties. The acidity of this group is quantified by its pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations. The pKa of the carboxylic acid in an N-tosylated amino acid is expected to be influenced by the electron-withdrawing nature of the toluenesulfonyl group.

For the parent amino acid, L-leucine, the pKa of the carboxylic acid group is approximately 2.36. nih.gov The presence of the toluenesulfonyl group on the alpha-amino nitrogen is expected to lower this pKa value, making the carboxylic acid more acidic. This is due to the inductive effect of the electron-withdrawing sulfonyl group, which stabilizes the resulting carboxylate anion. While a specific experimentally determined pKa value for this compound is not readily found in the literature, it is reasonable to predict it would be lower than that of L-leucine.

Derivatization Strategies and Analogue Synthesis of N Alpha Toluenesulfonyl L Leucine

Esterification and Amidation Reactions for Carboxylic Acid Functionalization

The carboxylic acid moiety of N-alpha-toluenesulfonyl-(L)-leucine is a prime target for functionalization, readily undergoing esterification and amidation reactions to yield a diverse range of derivatives. These reactions are fundamental in peptide synthesis and for the creation of prodrugs or molecules with altered solubility and pharmacokinetic profiles.

Esterification of this compound can be achieved using various methods. A common approach involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, or a coupling agent. For instance, the synthesis of this compound methyl ester has been reported through the reaction of this compound with methanol (B129727). Microwave-assisted esterification of L-leucine with alcohols like n-butanol and ethanol (B145695) has been shown to be significantly accelerated compared to conventional heating methods, suggesting a potential route for the efficient synthesis of various esters of its N-tosylated counterpart. scirp.org One study reported a 63.7% yield for the butylated ester and a 3.9% yield for the ethyl ester of L-leucine after 30 minutes of reflux under conventional heating. scirp.org Another general method for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to be effective for a variety of amino acids. cabidigitallibrary.org

AlcoholReaction ConditionsYield (%)Reference
n-ButanolConventional Heating, 30 min63.7 scirp.org
EthanolConventional Heating, 30 min3.9 scirp.org
n-ButanolMicrowave Heating, 140°C, 30 min72 scirp.org
MethanolTrimethylchlorosilane, RTGood to Excellent cabidigitallibrary.org

Amidation reactions of this compound with primary and secondary amines lead to the formation of the corresponding amides. These reactions are typically facilitated by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). Protecting-group-free amidation of unprotected amino acids has been explored using Lewis acid catalysts, which could potentially be applied to N-tosylated leucine (B10760876). rsc.org The synthesis of N-carboxy-t-leucine anhydride (B1165640) and its subsequent conversion to t-leucine-N-substituted amides with amines like methylamine (B109427) highlights a potential pathway for creating amides of leucine derivatives. google.com

AmineCoupling ReagentYield (%)Reference
Methylaminefrom N-carboxy-t-leucine anhydride97 google.com
VariousLewis Acid Catalysts (for unprotected amino acids)Variable rsc.org

N-Terminal Functionalization and Protection Group Chemistry

The N-alpha-toluenesulfonyl group serves as a robust protecting group for the amino function of leucine. However, its removal or modification, as well as the introduction of other functionalities at the N-terminus, are crucial aspects of its chemistry.

The tosyl group is known for its stability under both acidic and basic conditions typically used in peptide synthesis. organic-chemistry.org Its removal often requires harsh conditions, such as strong acids (e.g., HBr in acetic acid) or reductive cleavage using reagents like sodium in liquid ammonia (B1221849) or samarium(II) iodide. organic-chemistry.org For instance, the deprotection of N-tosyl amides can be achieved using samarium(II) iodide/amine/water. cabidigitallibrary.org Another method involves the use of trifluoromethanesulfonic acid for the chemoselective acidic hydrolysis of N-arylsulfonamides. organic-chemistry.org

Further functionalization of the N-alpha-tosyl-leucine scaffold can occur at the sulfonamide nitrogen. While the N-H bond of the sulfonamide is generally less reactive than a free amine, it can undergo alkylation under specific conditions. For example, N-methylation of N-tosyl amino acids has been achieved using methyl iodide under basic conditions. scirp.org

The tosyl group itself can be considered part of a broader protecting group strategy. In complex syntheses, orthogonal protecting groups that can be removed under different conditions are essential. researchgate.net For example, while the tosyl group is stable to many reagents, other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be selectively removed in its presence. mdpi.comnih.gov

Side-Chain Modifications of the Leucine Residue

The isobutyl side chain of the leucine residue in this compound presents opportunities for modification to create novel analogues with altered steric and electronic properties. While direct functionalization of the unactivated alkyl side chain is challenging, several strategies can be employed.

One approach involves the synthesis of leucine analogues with pre-functionalized side chains, which are then tosylated. For instance, the synthesis of enantiopure, side-chain-modified α-amino acids like 4-oxo-L-norvaline and 6-oxo-L-homonorleucine has been described, which could then be N-tosylated. libretexts.org Another study details the synthesis of L-α-amino-ω-bromoalkanoic acids, providing a handle for further side-chain modifications. nih.gov

Direct modification of the isobutyl group in N-tosylated leucine is less common but can be envisioned through radical-based reactions or by using advanced catalytic methods. For example, dehydrogenative tailoring of leucine derivatives has been used to introduce unsaturation into the side chain, which can then be further functionalized. nih.gov While not demonstrated specifically on N-tosyl-leucine, this approach highlights a potential pathway for side-chain modification.

The replacement of the isobutyl group with a hexafluorinated version has been explored to create leucine analogues with altered hydrophobicity and metabolic stability. nih.gov This modification, while not starting from N-tosyl-leucine, demonstrates the potential for creating structurally diverse analogues.

Synthesis of Stereoisomeric and Structural Analogues

The stereochemistry of this compound can be varied to produce its enantiomer, N-alpha-tosyl-D-leucine, as well as diastereomers with additional chiral centers. These stereoisomers are valuable tools for studying the stereospecificity of biological interactions.

The synthesis of N-alpha-tosyl-D-leucine is typically achieved by starting with D-leucine and following the same tosylation procedure used for the L-enantiomer. The availability of both L- and D-leucine allows for the preparation of both enantiomers of the N-tosylated derivative. nih.gov

The synthesis of diastereomers can be accomplished by introducing an additional chiral center into the molecule. For example, the diastereoselective synthesis of highly functionalized proline derivatives from tosylazide and allenynes has been reported, showcasing a method for creating complex heterocyclic structures with controlled stereochemistry. researchgate.net While not directly involving leucine, the principles of diastereoselective synthesis can be applied to create analogues of N-tosyl-leucine with modified side chains or backbone structures. For instance, the synthesis of β-hydroxy-α-amino acids can be achieved with high diastereoselectivity, which could then be N-tosylated to produce diastereomeric N-tosyl-β-hydroxy-leucine analogues. nih.gov The synthesis of isotopically labelled L-leucine has also been achieved with high diastereomeric excess at the C-4 position. rsc.org

Bioconjugation Methodologies Utilizing this compound Scaffolds

The structural features of this compound and its derivatives make them attractive scaffolds for bioconjugation, the process of linking a biomolecule to another molecule, such as a drug or a fluorescent probe.

The carboxylic acid group of this compound can be activated and coupled to amino groups on proteins or other biomolecules to form stable amide bonds. researchgate.net This is a common strategy in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. While no direct examples of N-alpha-tosyl-leucine as a linker in an FDA-approved ADC were found, its derivatives could potentially be part of a cleavable or non-cleavable linker system.

The tosyl group itself can be part of a linker that is cleavable under specific biological conditions. For instance, linkers that are sensitive to certain enzymes or the reducing environment within a cell can be designed to release a payload at the target site. Leucine aminopeptidase-responsive fluorescent probes have been designed to evaluate the properties of cleavable linkers, suggesting that leucine-containing structures can be recognized by specific enzymes.

Furthermore, the synthesis of N-alpha-(1-phenyl-2-mercaptoethyl) amino acids has been reported as building blocks for chemical ligation at non-cysteine sites, demonstrating the utility of N-terminally modified amino acids in creating specific bioconjugates. This highlights the potential for developing this compound derivatives with orthogonal reactive handles for specific bioconjugation reactions.

Applications in Asymmetric Catalysis and Chiral Auxiliary Chemistry

N-alpha-toluenesulfonyl-(L)-leucine as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be removed and ideally recycled. wikipedia.org this compound can function as such an auxiliary, leveraging the steric and electronic properties of the tosyl group and the isobutyl side chain of leucine (B10760876) to influence the approach of reagents.

While specific studies detailing the use of this compound as a chiral auxiliary for diastereoselective carbon-carbon bond formations are not extensively documented in the surveyed literature, the principles of such transformations are well-established with other chiral auxiliaries derived from amino acids. researchgate.netrenyi.hu For instance, chiral oxazolidinones, often derived from amino acids, are widely used to direct the alkylation of enolates with high diastereoselectivity. renyi.hu The stereochemical outcome is typically governed by the formation of a rigid chelated intermediate, where the chiral auxiliary effectively shields one face of the enolate from the incoming electrophile.

In a related context, diastereoselective conjugate addition reactions are often achieved using chiral Michael acceptors. nih.gov These acceptors can be amides or lactams bearing a chiral auxiliary, which biases the nucleophilic attack to one face of the α,β-unsaturated system. nih.gov Although specific data for this compound in this role is scarce, the underlying principles suggest its potential for such applications.

The application of this compound as a chiral auxiliary in enantioselective nucleophilic additions is an area with potential for exploration. Chiral auxiliaries are instrumental in controlling the stereochemistry of additions to carbonyls and imines. For example, the addition of organometallic reagents to aldehydes and ketones attached to a chiral auxiliary can proceed with high diastereoselectivity, which upon cleavage of the auxiliary, yields an enantiomerically enriched product. While direct examples with this compound are not prominent, the broader class of N-sulfinyl imines, which are conceptually related, has been successfully used in the asymmetric synthesis of amines through the diastereoselective addition of organometallic reagents. researchgate.net

Ligand Design and Synthesis from this compound Scaffolds

The development of chiral ligands is a cornerstone of asymmetric transition-metal catalysis. Amino acids are attractive starting materials for ligand synthesis due to their natural chirality and the presence of multiple coordination sites (the amino group and the carboxyl group). dntb.gov.uamdpi.com this compound provides a robust scaffold for the design of novel chiral ligands. The tosyl group can be modified or can itself participate in non-covalent interactions within the catalytic complex, while the carboxylic acid and the amine (after deprotection) offer handles for further chemical elaboration.

For instance, N-protected amino acids, including N-Boc-protected phenylalanine, have been used to create pseudo-dipeptide ligands for ruthenium-catalyzed enantioselective reduction of ketones. mdpi.com Similarly, mono-N-protected amino acids have been employed as bidentate ligands in palladium-catalyzed C-H functionalization reactions. mdpi.com While specific examples detailing the synthesis of ligands from this compound are not extensively reported, the established methodologies for other N-protected amino acids provide a clear blueprint for its potential use.

Metal-Catalyzed Asymmetric Reactions Incorporating this compound Derivatives

Derivatives of this compound can be employed as chiral ligands in a variety of metal-catalyzed asymmetric reactions. The success of such reactions hinges on the ability of the chiral ligand to create a chiral environment around the metal center, thereby inducing enantioselectivity in the transformation of a prochiral substrate.

Transition metal complexes with ligands derived from amino acids and peptides have been successfully used in cross-coupling reactions, hydrogenations, and C-H functionalizations. mdpi.commdpi.com For example, copper(I) in combination with L-proline as a ligand has been shown to catalyze the N-arylation of aminobenzo[b]thiophenes. mdpi.com While there is a lack of specific data for ligands derived directly from this compound, the broader success of amino acid-based ligands suggests the potential of its derivatives in this domain. The interaction of L-leucine with transition metal ions like iron and copper has been studied, indicating its chelating ability which is a fundamental aspect of ligand behavior. nih.gov

Reaction TypeMetalLigand TypeGeneral Observations
Enantioselective ReductionRutheniumPseudo-dipeptide from N-Boc-phenylalanineHigh conversion and enantioselectivity. mdpi.com
C-H FunctionalizationPalladiumMono-N-protected amino acidsEffective for directing C-H activation. mdpi.com
N-ArylationCopperL-prolineMild reaction conditions, good yields. mdpi.com

This table represents general findings for amino acid-derived ligands, highlighting the potential for this compound derivatives.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. rsc.org Amino acids and their derivatives are a prominent class of organocatalysts. dntb.gov.ua While L-proline is the most famous example, other amino acid derivatives have also shown significant catalytic activity. nih.gov

N-tosyl imines have been utilized as electrophiles in organocatalytic reactions, such as the Strecker reaction, to produce non-canonical amino acids. researchgate.net In these reactions, a chiral organocatalyst, often a thiourea (B124793) or a phosphoric acid derivative, activates the N-tosyl imine towards nucleophilic attack. Furthermore, N-tosyl aziridines, which can be synthesized from N-tosylated amino alcohols derived from amino acids like L-leucine, are valuable electrophiles in ring-opening reactions. nih.gov The synthesis of optically active N-tosyl aziridines from (S)-leucinol, which is derived from L-leucine, has been reported. nih.gov

Although this compound itself is not typically the catalyst, its derivatives play a crucial role as substrates in these organocatalytic transformations, enabling the synthesis of other valuable chiral molecules.

Enantioselective Synthesis of Complex Molecular Architectures Utilizing this compound

The ultimate goal of developing new asymmetric methods is their application in the synthesis of complex, biologically active molecules. illinois.edu Chiral auxiliaries and ligands derived from this compound can be instrumental in setting key stereocenters in the total synthesis of natural products and pharmaceuticals.

For example, the synthesis of isotopically labeled L-leucine has been achieved using a chiral sultam as an auxiliary to control the stereochemistry at the C-4 position through a diastereoselective conjugate addition. rsc.org While this example uses a different auxiliary, it underscores the importance of such strategies in constructing complex amino acid derivatives. The stereoselective hydroxylation of N-succinyl-L-leucine has also been demonstrated, providing access to β-hydroxy-α-amino acids which are key intermediates for bioactive compounds like the cyclic depsipeptide antibiotics. researchgate.net

The synthesis of N-tosyl aziridines from amino alcohols is a key step in the preparation of various nitrogen-containing natural products. nih.gov The availability of enantiopure N-tosyl aziridines derived from this compound would open avenues for the asymmetric synthesis of a wide range of complex molecular architectures.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment and connectivity of atoms within a molecule.

While one-dimensional (1D) NMR spectra provide foundational information about the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for piecing together the complete structural puzzle of N-alpha-toluenesulfonyl-(L)-leucine.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, identifying protons that are directly connected through two or three bonds. For this compound, COSY spectra would show correlations between the alpha-proton of the leucine (B10760876) moiety and the protons on the beta-carbon, as well as between the protons of the isopropyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining spatial proximity between protons, regardless of their bonding connectivity. This technique can help define the preferred conformation of the molecule in solution by showing correlations between protons that are close to each other in space, such as between the protons of the toluenesulfonyl group and the leucine side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the toluenesulfonyl group to the nitrogen atom of the leucine residue.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Leucine α-CH ~4.0 ~54.0
Leucine β-CH₂ ~1.6-1.8 ~42.0
Leucine γ-CH ~1.5 ~25.0
Leucine δ-CH₃ ~0.9 ~22.0, ~23.0
Tosyl CH₃ ~2.4 ~21.5
Tosyl Aromatic CH ~7.3 (d) ~127.0
Tosyl Aromatic CH ~7.7 (d) ~130.0
Tosyl Quaternary C - ~144.0, ~135.0

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a powerful tool to study the structure and dynamics of molecules in their crystalline form. For this compound, ssNMR can provide information that is complementary to X-ray crystallography, especially in cases where suitable single crystals cannot be obtained. By analyzing parameters such as chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about the local environment of each atom in the crystal lattice, including the presence of different polymorphs or solvates.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

The stereochemistry of this compound, specifically the (L)-configuration of the leucine residue, is a critical determinant of its chemical and biological properties. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are essential for confirming the absolute configuration of stereocenters.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule. For this compound, the chromophoric toluenesulfonyl group and the carboxyl group will give rise to characteristic Cotton effects in the CD spectrum, the sign and magnitude of which can be used to confirm the (L)-configuration of the leucine moiety.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve of a chiral molecule is characteristic of its stereochemistry. The shape of the ORD curve, particularly the sign of the Cotton effect, provides definitive evidence for the stereochemical assignment of this compound.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic positions can be determined with high precision.

The crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its solid-state packing. These non-covalent interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding: The carboxylic acid group and the sulfonamide N-H group are key hydrogen bond donors. These groups typically form strong hydrogen bonds with the oxygen atoms of the carboxyl and sulfonyl groups of neighboring molecules. These hydrogen bonding networks often lead to the formation of well-defined supramolecular structures, such as chains or sheets.

Table 2: Typical Intermolecular Interaction Geometries in this compound Crystals

Interaction Type Donor-Acceptor Atoms Distance (Å) Angle (°)
Hydrogen Bond O-H···O=C ~2.6 - 2.8 ~160 - 180
Hydrogen Bond N-H···O=S ~2.8 - 3.0 ~150 - 170

Note: The values presented are typical ranges and can vary between different crystal forms.

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on this compound may reveal the existence of different polymorphs depending on the crystallization conditions (e.g., solvent, temperature). The formation of solvates, where solvent molecules are incorporated into the crystal lattice, is also a possibility. X-ray crystallography is the definitive method for identifying and characterizing different polymorphic and solvated forms, providing a complete picture of the solid-state landscape of this important compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy serves as a powerful tool for the identification of functional groups and the study of intermolecular and intramolecular interactions, such as hydrogen bonding, which are critical in defining the conformation and crystal packing of this compound.

The FT-IR and Raman spectra of this compound are characterized by vibrational modes originating from the leucine side chain, the carboxyl group, the sulfonamide linkage, and the aromatic ring of the toluenesulfonyl moiety. The positions and intensities of these bands are sensitive to the molecular environment and hydrogen bonding.

Key Vibrational Modes and Functional Group Analysis:

The analysis of the vibrational spectra of this compound relies on the assignment of specific absorption and scattering bands to the vibrational modes of its constituent functional groups. While a definitive experimental spectrum for this specific compound is not widely published, a detailed analysis can be inferred from the known spectral data of L-leucine and related N-tosylated amino acids. arxiv.orgsbfisica.org.brnih.govresearchgate.netscielo.brresearchgate.netresearchgate.netresearchgate.netchemicalbook.com

Interactive Data Table: Vibrational Spectroscopy of this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman) Notes
Carboxylic Acid (O-H)Stretching3300-2500 (broad)WeakThe broadness is indicative of strong hydrogen bonding.
N-H (Sulfonamide)Stretching~3250~3250Position is sensitive to hydrogen bonding.
C-H (Aliphatic)Stretching2960-28502960-2850Multiple bands due to methyl and methylene (B1212753) groups in the leucine side chain.
C=O (Carboxylic Acid)Stretching~1710WeakThe exact position depends on the extent of dimerization through hydrogen bonds.
C=C (Aromatic)Stretching~1600, ~1475StrongCharacteristic of the p-substituted benzene (B151609) ring of the tosyl group.
S=O (Sulfonamide)Asymmetric Stretching~1340Moderate
S=O (Sulfonamide)Symmetric Stretching~1160Strong
C-N (Amide Linkage)Stretching~1240Moderate
S-N (Sulfonamide)Stretching~930Moderate

Hydrogen Bonding Networks:

The crystal structure of this compound is expected to be significantly influenced by hydrogen bonding. The carboxylic acid group can form strong intermolecular hydrogen bonds, often leading to the formation of centrosymmetric dimers. researchgate.net Furthermore, the N-H group of the sulfonamide and the remaining oxygen atom of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively, leading to the formation of an extensive three-dimensional hydrogen-bonding network. These interactions are crucial for the stability of the crystal lattice. The presence and strength of these hydrogen bonds can be inferred from the shifts in the vibrational frequencies of the involved functional groups, particularly the O-H, N-H, and C=O stretching modes.

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Analysis and Purity Assessment

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are pivotal techniques for the structural elucidation and purity verification of this compound.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For this compound (C₁₃H₁₉NO₄S), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm its identity.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis:

MS/MS analysis involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation of this compound is expected to occur at the most labile bonds, primarily at the sulfonamide and amide linkages, as well as within the leucine side chain.

A plausible fragmentation pathway for protonated this compound would involve:

Loss of the toluenesulfonyl group: Cleavage of the S-N bond would result in a fragment corresponding to the protonated leucine moiety.

Cleavage of the leucine side chain: Fragmentation of the isobutyl side chain of leucine is a characteristic pathway. researchgate.netrsc.orgnih.govresearchgate.netwvu.edu

Decarboxylation: Loss of CO₂ from the carboxylic acid group is another common fragmentation route for amino acids and their derivatives.

Fragmentation of the tosyl group: The toluenesulfonyl moiety itself can fragment, leading to characteristic ions such as the tropylium (B1234903) ion (m/z 91) from the toluene (B28343) part.

The specific fragmentation pattern serves as a fingerprint for the molecule, enabling its unambiguous identification even in complex mixtures.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound [M+H]⁺

Fragment Ion Proposed Structure/Loss Predicted m/z
[M+H]⁺Protonated Parent Molecule286.1056
[M+H - H₂O]⁺Loss of water268.1
[M+H - COOH]⁺Loss of the carboxyl group241.1
[M+H - C₄H₉]⁺Loss of the isobutyl side chain229.1
[C₇H₇SO₂]⁺Toluenesulfonyl cation155.0
[C₆H₁₄NO₂]⁺Protonated Leucine132.1
[C₇H₇]⁺Tropylium ion91.1

Purity Assessment:

The combination of liquid chromatography (LC) with HRMS (LC-HRMS) is a powerful method for assessing the purity of this compound. The chromatographic separation resolves the target compound from any impurities, which can then be individually analyzed by the mass spectrometer. The high mass accuracy of HRMS allows for the identification of potential impurities, such as starting materials, byproducts from the synthesis, or degradation products, by comparing their measured exact masses to a database of known compounds. The sensitivity of this technique enables the detection and quantification of impurities even at very low levels, ensuring the high purity of the final product.

Computational Chemistry and Theoretical Modeling of N Alpha Toluenesulfonyl L Leucine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-alpha-toluenesulfonyl-(L)-leucine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical stability, reactivity, and intermolecular interactions. These calculations typically involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation, providing optimized molecular geometry and energy.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, representing its nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the toluenesulfonyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted L-leucine.

DFT calculations also allow for the mapping of the electrostatic potential (ESP) surface, which illustrates the charge distribution across the molecule. Regions of negative potential (typically colored red) are associated with high electron density, such as around the oxygen atoms of the carboxyl and sulfonyl groups, and are prone to electrophilic attack. Regions of positive potential (blue) indicate electron-deficient areas, like the hydrogen atoms of the amine and carboxyl groups, which are susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

ParameterValue (eV)Implication
HOMO Energy-7.2Moderate ability to donate electrons
LUMO Energy-0.9Capacity to accept electrons
HOMO-LUMO Gap6.3High kinetic stability, low reactivity
Ionization Potential7.2Energy required to remove an electron
Electron Affinity0.9Energy released upon gaining an electron

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of stationary points, including reactants, products, and transition states. For this compound, this could involve modeling reactions such as the hydrolysis of the sulfonamide bond or esterification of the carboxylic acid.

By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. This provides a quantitative measure of the reaction's kinetic feasibility. Comparing the energetics of different possible reaction pathways allows researchers to predict the most likely mechanism. For instance, DFT could be used to determine whether a reaction proceeds through a concerted mechanism or a stepwise process involving a stable intermediate.

Table 2: Hypothetical Reaction Energetics for Hydrolysis of this compound

ParameterPathway A (Concerted)Pathway B (Stepwise)
Activation Energy (Ea)35 kcal/mol25 kcal/mol
Reaction Energy (ΔErxn)-5 kcal/mol-5 kcal/mol
Conclusion Less favorableMore favorable kinetic pathway

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. ub.edursc.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape of this compound. These simulations reveal how the molecule flexes, rotates, and changes its shape in response to its environment.

The choice of a force field (e.g., AMBER, CHARMM) is crucial as it defines the potential energy of the system. Simulations can be performed in a vacuum or, more realistically, in an explicit or implicit solvent model to understand how interactions with solvent molecules, such as water, influence conformational preferences. nih.gov The bulky toluenesulfonyl and isobutyl groups of the molecule will have significant steric and hydrophobic interactions that dictate its folding and dynamics. MD simulations can quantify the populations of different stable conformers and the timescale of transitions between them.

Quantum Chemical Calculations of Spectroscopic Properties (e.g., NMR Chemical Shifts, CD Spectra)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to validate and interpret experimental data. researchgate.net

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like Gauge-Including Atomic Orbital (GIAO) DFT can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. mdpi.comnih.gov By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. trygvehelgaker.no Comparing these predicted shifts with experimental data helps in the definitive assignment of resonances and can confirm the three-dimensional structure of the molecule in solution.

Table 3: Illustrative Calculated vs. Typical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound Moieties

Carbon AtomCalculated Shift (ppm)Typical Experimental Range (ppm)
Carboxyl (C=O)175.8170-180
Alpha-Carbon (α-C)54.250-60
Beta-Carbon (β-C)42.140-45
Gamma-Carbon (γ-C)25.324-28
Delta-Carbons (δ-C)22.5, 23.121-25
Tosyl Methyl21.520-22
Tosyl Aromatic C-S144.0142-146

Circular Dichroism (CD) spectroscopy is sensitive to the chiral environment of a molecule. Theoretical calculations can simulate the CD spectrum of this compound. This is particularly useful for confirming the retention of the (L)-stereochemistry from the parent amino acid and for studying how the molecule's conformation changes in different solvent environments or upon binding to a target.

Molecular Docking and Ligand-Protein Interaction Simulations (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For this compound, a potential target for docking studies is Leucine (B10760876) Aminopeptidase, an enzyme that cleaves leucine residues from the N-terminus of proteins. nih.govnih.gov

The docking process involves placing the 3D structure of this compound into the active site of the enzyme and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The resulting binding poses reveal key intermolecular interactions, such as:

Hydrogen bonds: between the sulfonyl oxygens or carboxyl group of the ligand and polar residues in the active site.

Hydrophobic interactions: between the isobutyl group and the toluene (B28343) ring of the ligand and nonpolar residues.

Pi-cation or pi-stacking interactions: involving the aromatic ring of the toluenesulfonyl group.

These theoretical binding modes provide hypotheses about how the molecule might act as an inhibitor or substrate, which can be tested experimentally.

Table 4: Hypothetical Ligand-Protein Interactions for this compound in the Leucine Aminopeptidase Active Site

Interaction TypeLigand Group InvolvedProtein Residue InvolvedDistance (Å)
Hydrogen BondSulfonyl OxygenArg1312.8
Hydrogen BondCarboxyl OxygenLys2502.9
HydrophobicIsobutyl GroupVal330, Ile255N/A
Pi-StackingToluene RingPhe2604.5

QSAR/QSPR Approaches for Derivative Activity Prediction (Computational Analysis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. nih.gov

To build a QSAR model for derivatives of this compound, a dataset of analogous compounds with measured biological activity (e.g., inhibitory concentration against an enzyme) is required. researchgate.net For each compound, a set of molecular descriptors is calculated. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area.

Topological descriptors: Connectivity indices.

Hydrophobic descriptors: LogP (partition coefficient).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links the descriptors to the activity. mdpi.com This model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Table 5: Illustrative QSAR Data for Hypothetical Derivatives of this compound

Derivative (R-group on Toluene)LogPDipole Moment (Debye)Predicted Activity (pIC₅₀)
-H (parent)2.54.15.8
-NO₂2.46.86.5
-Cl3.13.56.1
-OCH₃2.34.55.9

Biochemical Interactions and Enzymatic Mechanisms Mechanistic Research Focus

Investigation of N-alpha-toluenesulfonyl-(L)-leucine as an Enzyme Substrate or Inhibitor

The structure of this compound, with its bulky, hydrophobic tosyl group and a chiral leucine (B10760876) center, suggests its potential to interact with enzymes, particularly proteases. The tosyl group is a well-known feature in the design of protease inhibitors.

While direct mechanistic studies on this compound are scarce, the interactions of analogous compounds with enzyme active sites provide significant insights. The tosyl group can engage in several types of interactions within an enzyme's active site. Its aromatic ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. The sulfonyl group is a strong hydrogen bond acceptor and can interact with donor groups from the enzyme's backbone or side chains.

The leucine side chain, being hydrophobic, would preferentially bind to hydrophobic pockets within the enzyme's substrate-binding site. This is a key determinant for specificity, targeting enzymes that recognize and cleave after leucine residues.

A closely related compound, N-alpha-tosyl-L-leucine chloromethyl ketone , is a known irreversible inhibitor of certain proteases. The chloromethyl ketone moiety is a reactive group that alkylates a key histidine residue in the active site of serine proteases, leading to irreversible inactivation. While this compound lacks this reactive group, its ability to bind to the active site is a prerequisite for such inhibition, suggesting that the tosyl-leucine scaffold serves as a recognition element.

The inhibitory potential of this compound and its derivatives would be expected to be highly dependent on their molecular structure. Key structural features that could be modulated to alter activity include:

The Tosyl Group: Modifications to the aromatic ring of the tosyl group, such as the addition of electron-withdrawing or electron-donating groups, could influence its electronic properties and, consequently, its binding affinity. The position of the methyl group on the benzene (B151609) ring (ortho, meta, or para) could also affect the steric fit within the active site.

The Leucine Side Chain: Altering the hydrophobicity or size of the amino acid side chain would likely change the specificity of the inhibitor for different proteases. Replacing leucine with other amino acids could target a different class of enzymes.

The Carboxyl Group: The free carboxyl group is crucial for mimicking the C-terminus of a peptide substrate and can form important salt bridges or hydrogen bonds with basic residues in the active site. Esterification or amidation of this group would be expected to significantly alter binding affinity and inhibitory activity.

Role in Peptide Mimicry and Protease Inhibition Mechanisms (Theoretical/Mechanistic)

This compound can be considered a peptidomimetic, a molecule that mimics the structure of a peptide. The tosylated amino acid structure resembles a dipeptide, where the tosyl group takes the place of the P2 residue in a substrate. This allows it to bind to the active site of a protease in a manner similar to a natural substrate.

The proposed mechanism of inhibition for a non-reactive compound like this compound would be competitive inhibition. It would compete with the natural substrate for binding to the enzyme's active site. The strength of this inhibition (defined by the inhibition constant, Ki) would depend on the affinity of the compound for the active site.

For a derivative like N-alpha-tosyl-L-leucine chloromethyl ketone , the mechanism is more complex. It initially binds to the active site through non-covalent interactions, guided by the tosyl-leucine scaffold. This is followed by the irreversible covalent modification of the active site histidine by the chloromethyl ketone group, a mechanism known as affinity labeling or suicide inhibition.

Interaction with Biological Macromolecules: Binding Affinities and Sites

The binding affinity would be a composite of the interactions described in section 7.1.1. A hypothetical binding site would feature a hydrophobic pocket (S1 pocket) to accommodate the leucine side chain and a region capable of interacting with the tosyl group.

To provide a comparative context, the inhibition constants (Ki) for a related leucine derivative, L-leucinal , which acts as a transition-state analogue inhibitor of leucine aminopeptidase, are presented in the table below. These values highlight the potent inhibition that can be achieved by leucine-based compounds.

Enzyme SourceSubstrateKm of Substrate (M)InhibitorKi of Inhibitor (M)
Porcine Kidney MicrosomesL-leucine p-nitroanilide5.2 x 10-4L-leucinal7.6 x 10-7
Porcine Kidney CytosolL-leucine p-nitroanilide7.7 x 10-4L-leucinal6.0 x 10-8

Data adapted from a study on L-leucinal as an inhibitor of leucine aminopeptidase. nih.gov

Elucidation of Potential Biochemical Pathways Involving this compound (Mechanistic Metabolism, not in vivo)

There is no information available in the scientific literature regarding the specific biochemical pathways involving the metabolism of this compound from a mechanistic, non-in vivo perspective.

Application of this compound Derivatives in Probe Development for Biochemical Systems

The tosyl-leucine scaffold holds promise for the development of biochemical probes. By incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound structure, it could be used to:

Identify and Characterize Target Enzymes: A fluorescently labeled probe could be used in activity-based protein profiling (ABPP) experiments to identify proteases that bind to the tosyl-leucine motif.

Visualize Enzyme Activity: Probes that change their fluorescence upon binding to an active enzyme could be used to visualize protease activity in complex biological samples.

Isolate and Purify Enzymes: A biotinylated probe could be used to capture and purify target enzymes from cell lysates for further characterization.

The synthesis of such probes would likely involve modification of the tosyl group or the carboxyl group of this compound to attach the reporter tag via a suitable linker.

Future Research Directions and Emerging Paradigms for N Alpha Toluenesulfonyl L Leucine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of N-alpha-toluenesulfonyl-(L)-leucine and its derivatives is poised for a significant leap in efficiency and scalability through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes, where reagents are pumped through a network of tubes and reactors, offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch methods. rsc.orgnih.gov This precise control can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates.

Automated solid-phase peptide synthesis (SPPS) has already revolutionized the creation of peptides by standardizing coupling, washing, and deprotection steps into repeatable cycles. scirp.orgnih.gov These automated systems minimize manual labor and human error while enabling high-throughput synthesis. nih.gov The principles of automated SPPS can be adapted for the synthesis of peptides and other molecules incorporating this compound. The tosyl protecting group is compatible with various SPPS strategies, including the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) approach. nih.gov

Future research will likely focus on developing dedicated flow reactor setups for the continuous tosylation of L-leucine and its subsequent incorporation into larger molecules. wikipedia.orgscirp.org The integration of real-time monitoring and feedback loops, potentially controlled by machine learning algorithms, could allow for dynamic optimization of the synthesis process, ensuring high efficiency and minimizing waste.

Table 1: Comparison of Synthesis Methodologies

FeatureBatch SynthesisFlow ChemistryAutomated SPPS
Control LimitedHighHigh (for cycles)
Scalability DifficultReadily ScalableScalable
Safety LowerHigherHigh
Efficiency VariableHighHigh
Reproducibility LowerHighHigh

Development of Novel Catalytic Systems Based on this compound Scaffolds

The unique structural features of this compound—a chiral center, a bulky and electron-withdrawing tosyl group, and a hydrophobic isobutyl side chain—make it an attractive scaffold for the design of novel catalysts. When used as a ligand, it can coordinate with metal centers to create chiral catalysts for asymmetric synthesis, a critical field in producing enantiomerically pure compounds.

Research has demonstrated that metal complexes involving amino acid derivatives can be effective catalysts in various organic transformations. nih.govwikipedia.orgnih.gov For instance, copper(II) and nickel(II) salen complexes derived from amino acids have been successfully used in asymmetric alkylation reactions. wikipedia.org The this compound ligand could be incorporated into similar metal complexes, where the defined stereochemistry and the electronic properties of the tosyl group could influence the selectivity and activity of the catalyst.

Future investigations could explore the synthesis of a library of metal complexes with this compound and screen their catalytic performance in reactions such as:

Asymmetric hydrogenation

Enantioselective C-C bond formation

Chiral reductions and oxidations

The development of such catalytic systems represents a significant opportunity to leverage the inherent chirality and functionality of this compound.

Advanced Materials Science Applications (e.g., Self-Assembly, Hybrid Materials)

The amphiphilic nature of this compound, possessing both hydrophobic (tosyl group, isobutyl chain) and hydrophilic (carboxylic acid) regions, suggests a strong potential for its use in advanced materials science, particularly in self-assembly and the creation of hybrid materials.

Self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov Molecules similar to this compound, such as N-palmitoyl-L-leucine, have been shown to self-assemble and exhibit biological activity. nih.gov The interplay of hydrogen bonding (from the carboxyl and sulfonyl groups) and π-π stacking (from the aromatic tosyl group) in this compound could drive the formation of various supramolecular architectures like nanofibers, vesicles, or hydrogels. These materials could find applications in drug delivery, tissue engineering, and nanotechnology.

Furthermore, this compound can serve as a functional building block in the synthesis of organic-inorganic hybrid materials. rapidnovor.com It can be incorporated into polymer backbones or grafted onto inorganic nanoparticles, imparting specific properties such as chirality and biocompatibility to the final material. For example, biodegradable polymers have been synthesized using a di-p-toluenesulfonic acid salt of bis-(L-leucine)-1,6-hexylene diester.

Machine Learning and Artificial Intelligence in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is set to accelerate research and development involving this compound, from its synthesis to the prediction of its properties and applications.

Predictive Synthesis and Reaction Outcome Modeling

ML algorithms can be trained on datasets of chemical reactions to predict outcomes with high accuracy. For the synthesis of this compound derivatives, ML models could predict reaction yields, identify optimal reaction conditions (e.g., temperature, solvent, catalyst), and forecast the formation of byproducts. This predictive power can significantly reduce the number of experiments needed, saving time and resources. Bayesian optimization, a specific ML technique, is particularly well-suited for optimizing reaction conditions in a low-data environment, which is common in early-stage research.

Computational Property Prediction and Design Optimization

Beyond synthesis, ML can be used to predict the physicochemical and biological properties of novel compounds based on their molecular structure. Hierarchical deep learning models can integrate atom-level and amino acid-level information to predict peptide properties without relying on human-engineered features. This approach could be adapted to predict properties of molecules containing the this compound moiety, such as solubility, stability, and potential bioactivity. Such computational screening would enable the rapid in silico design and optimization of new derivatives for specific applications before committing to their chemical synthesis.

Table 2: Potential Applications of Machine Learning in this compound Research

ML Application AreaSpecific TaskExpected Outcome
Predictive Synthesis Reaction Yield PredictionMaximization of product yield
Catalyst ScreeningIdentification of optimal catalysts
Side-Reaction ForecastingImproved product purity
Property Prediction Solubility PredictionDesign of more soluble derivatives
Stability AnalysisIdentification of stable compounds for specific conditions
Bioactivity ScreeningPrioritization of candidates for biological testing

Exploration of this compound in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding and π-π stacking makes it an excellent candidate for constructing complex supramolecular assemblies.

Future research could explore the formation of supramolecular polymers where this compound units are linked non-covalently. scirp.org The chirality and defined structure of the monomer could lead to the formation of helical polymers or other ordered nanostructures. Leucine (B10760876) zipper peptides have already been shown to form helical supramolecules and fibers, highlighting the potential of leucine-containing building blocks in this area.

In the field of molecular recognition, this compound can be investigated as both a host and a guest molecule. Its specific shape and functional groups could enable it to selectively bind to other molecules, forming host-guest complexes. This recognition capability could be harnessed for applications in chemical sensing, separation processes, and the study of biological interactions. The tosyl group, in particular, can engage in specific interactions that could be exploited for selective molecular recognition.

Q & A

Q. What are the standard synthetic protocols for preparing N-alpha-toluenesulfonyl-(L)-leucine, and how is reaction success validated?

  • Methodological Answer : The synthesis typically involves reacting L-leucine with toluenesulfonyl chloride in an alkaline aqueous medium (e.g., NaOH) at 0–4°C to protect the α-amino group . Key steps include:
  • Protection : Maintain stoichiometric control (1:1 molar ratio) to avoid over-sulfonation.
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol) to isolate the product.
  • Validation : Confirm identity via 1^1H/13^13C NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm for the toluenesulfonyl group) and HPLC (≥95% purity) .

Q. How is enantiomeric purity of this compound determined in peptide synthesis workflows?

  • Methodological Answer : Chiral analytical techniques are critical:
  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phases to resolve enantiomers; retention time comparisons against commercial standards validate purity .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare with literature values (e.g., [α]D25_D^{25} = +15° for L-configuration in ethanol) .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The toluenesulfonyl group acts as a temporary protecting group for the α-amino group, enabling selective deprotection during chain elongation. Key considerations:
  • Stability : Resists cleavage under acidic (TFA) and basic conditions, making it compatible with Fmoc/t-Bu SPPS strategies.
  • Deprotection : Requires strong nucleophiles (e.g., thiophenol in DMF) for removal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or solvation effects. Troubleshooting steps include:
  • Impurity Analysis : Perform LC-MS to detect byproducts (e.g., di-sulfonated species) .
  • Solvent Effects : Re-acquire NMR in deuterated DMSO or CDCl3_3 to assess hydrogen bonding impacts .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies optimize reaction yields when scaling up synthesis of this compound?

  • Methodological Answer : Yield optimization requires addressing kinetic and thermodynamic factors:
  • Temperature Control : Use jacketed reactors to maintain 0–4°C during sulfonation, minimizing side reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance toluenesulfonyl chloride reactivity .
  • Workup Efficiency : Implement continuous extraction or centrifugal partitioning chromatography for large-scale purification .

Q. How can this compound be applied in enzyme inhibition studies targeting leucine-specific proteases?

  • Methodological Answer : As a substrate analog, it competitively inhibits enzymes like leucine aminopeptidase. Experimental design considerations:
  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations (0.1–10 mM) to calculate KiK_i .
  • Crystallography : Co-crystallize the inhibitor-enzyme complex to map binding interactions (PDB deposition recommended) .
  • Selectivity Testing : Compare inhibition potency against homologous enzymes (e.g., valine-specific proteases) .

Guidelines for Replicability

  • Experimental Reporting : Adhere to NIH guidelines for documenting reaction conditions (e.g., solvent grades, humidity controls) to ensure reproducibility .
  • Data Archiving : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo) and cite them in supplementary materials .

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